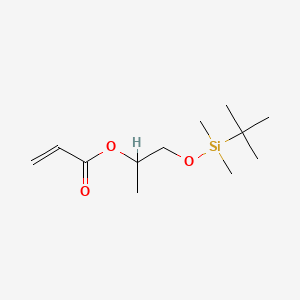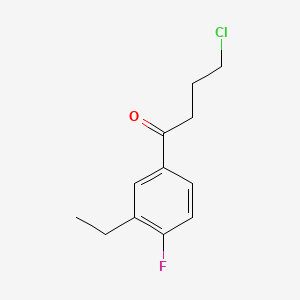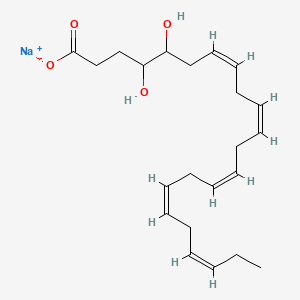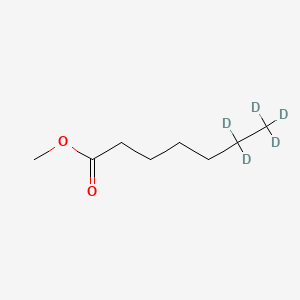
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate is a chemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.403 g/mol . This compound is characterized by the presence of an acrylate group and a tert-butyldimethylsilyl (TBDMS) protecting group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions and results in the formation of the TBDMS-protected intermediate. This intermediate can then be reacted with acryloyl chloride in the presence of a base to yield the final product .
Analyse Chemischer Reaktionen
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate undergoes various chemical reactions, including:
Oxidation: The acrylate group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acrylate group can be reduced to form alcohols or alkanes.
Substitution: The TBDMS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids like hydrochloric acid (HCl) for deprotection .
Wissenschaftliche Forschungsanwendungen
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate involves the reactivity of the acrylate group and the stability provided by the TBDMS protecting group. The acrylate group can undergo polymerization or other addition reactions, while the TBDMS group protects the hydroxyl functionality from unwanted reactions . This dual functionality allows for precise control over the reactivity and stability of the compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate can be compared with similar compounds such as:
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: This compound lacks the acrylate group and is primarily used as a protecting group for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound contains an aldehyde group instead of an acrylate group and is used in different synthetic applications.
1-(tert-Butyldimethylsilyloxy)-2-propanone: This compound contains a ketone group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of the acrylate and TBDMS groups, which provides a balance of reactivity and stability that is valuable in organic synthesis .
Eigenschaften
Molekularformel |
C12H24O3Si |
|---|---|
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-8-11(13)15-10(2)9-14-16(6,7)12(3,4)5/h8,10H,1,9H2,2-7H3 |
InChI-Schlüssel |
ASJYIBZQRDLJKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[Si](C)(C)C(C)(C)C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)


![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)


![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)

